Technical Whitepaper: Characterization and Synthesis of 4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Technical Whitepaper: Characterization and Synthesis of 4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, synthetic logic, and structural analysis over generic descriptions.
Part 1: Chemical Identification & Core Profile
The compound 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a critical heterocyclic building block, particularly valued in medicinal chemistry for its ability to serve as a bioisostere in kinase inhibitor design. Its trifluoromethyl group modulates lipophilicity and metabolic stability, while the aminopyrazole core functions as a bidentate hydrogen bond donor/acceptor motif.
Identity Matrix
| Parameter | Technical Specification |
| Primary CAS Number | 261528-47-6 |
| Chemical Name | 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
| Synonyms | 3-Amino-4-methyl-5-(trifluoromethyl)pyrazole; 5-Amino-4-methyl-3-(trifluoromethyl)pyrazole |
| Molecular Formula | C₅H₆F₃N₃ |
| Molecular Weight | 165.12 g/mol |
| SMILES | CC1=C(N)N=C1C(F)(F)F |
| InChI Key | PBFLHANLZGUFOV-UHFFFAOYSA-N |
Structural Tautomerism Note
Expert Insight: Researchers must recognize that in the unsubstituted 1H-pyrazole form, the 3- and 5-positions are tautomerically equivalent. Databases may list this compound as either 3-amine or 5-amine depending on the specific tautomer stabilized in the crystal lattice or solvent environment. For synthetic planning (e.g., nucleophilic aromatic substitution or amide coupling), the reactivity of the exocyclic amine remains consistent regardless of the tautomeric nomenclature.
Part 2: Synthetic Pathways & Experimental Protocols
The synthesis of 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is most efficiently achieved through a cyclocondensation strategy involving a
Reaction Logic Diagram (Graphviz)
Caption: Figure 1. Convergent synthesis pathway via Claisen condensation followed by hydrazine cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of 2-methyl-4,4,4-trifluoro-3-oxobutanenitrile
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Mechanism: Base-mediated Claisen condensation.
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Protocol:
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Suspend Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous THF under Nitrogen atmosphere.
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Add Propionitrile (1.0 eq) dropwise at 0°C. Stir for 30 mins to generate the carbanion.
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Add Ethyl Trifluoroacetate (1.1 eq) slowly to control the exotherm.
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Reflux for 3-5 hours. Monitor by TLC (disappearance of nitrile starting material).[1]
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Workup: Quench with dilute HCl (maintain pH ~4-5 to protonate the enol). Extract with Ethyl Acetate.
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Validation:
F NMR should show a shift distinct from the starting ester.
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Step 2: Cyclization to Pyrazole Core
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Mechanism: Nucleophilic attack of hydrazine on the ketone and nitrile carbons, followed by dehydration.
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Protocol:
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Dissolve the crude
-ketonitrile from Step 1 in Ethanol (0.5 M concentration). -
Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature. Caution: Exothermic.
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Heat to reflux (78°C) for 4–6 hours.
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Self-Validating Checkpoint: Monitor the disappearance of the nitrile stretch (~2200-2250 cm⁻¹) via IR spectroscopy. The appearance of the pyrazole NH signal in NMR confirms cyclization.
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Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
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Part 3: Applications in Medicinal Chemistry[3][4]
The 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine scaffold is a "privileged structure" in drug design, often utilized to target the ATP-binding pocket of kinases.
Pharmacophore Mapping
| Structural Feature | Function in Ligand Design |
| 3-Amino Group | Acts as a hydrogen bond donor to the hinge region of kinases (e.g., interacting with the backbone carbonyl of the gatekeeper residue). |
| Pyrazolic Nitrogen (N2) | Acts as a hydrogen bond acceptor. |
| 5-Trifluoromethyl | Increases metabolic stability (blocks oxidation) and enhances hydrophobic interactions within the binding pocket. |
| 4-Methyl Group | Provides a steric handle to enforce conformation or fill small hydrophobic pockets (e.g., the ribose pocket). |
Strategic Derivatization
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Amide Coupling: The exocyclic amine is moderately nucleophilic. It can be coupled with acid chlorides or carboxylic acids (using HATU/EDC) to extend the scaffold into the solvent-exposed region of the protein.
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Sandmeyer Reaction: The amine can be converted to a halide (Cl, Br, I) via diazotization, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl groups.
Part 4: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |
| Skin Irritation | Causes skin irritation (H315). | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319). | Wear safety goggles. Rinse cautiously with water if exposed. |
| STOT-SE | May cause respiratory irritation (H335). | Use only in a chemical fume hood. |
References
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ChemicalBook. (2024). 4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Product Page. Retrieved from
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CymitQuimica. (2024). Catalog Entry for CAS 261528-47-6.[2] Retrieved from
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PubChem. (2024). Compound Summary for Pyrazole Derivatives. National Library of Medicine. Retrieved from
- Sloop, J. C., et al. (2008). Synthesis of Fluorinated Pyrazoles via Electrophilic Cyclization. Journal of Fluorine Chemistry.
